molecular formula C8H14ClNO3 B2909949 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride CAS No. 98426-66-5

3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride

Cat. No.: B2909949
CAS No.: 98426-66-5
M. Wt: 207.65
InChI Key: KCPFPHSRWXMJQT-UHFFFAOYSA-N
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Description

3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride is a versatile small molecule scaffold used in various scientific research applications. It is a bicyclic compound containing a nitrogen atom within the ring structure, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the cyclization of appropriate precursors under acidic or basic conditions. One common method involves the reaction of a suitable diamine with a diacid chloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the bicyclic structure.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow chemistry can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound finds applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used in the study of enzyme inhibitors and receptor ligands. In medicine, it has potential uses in drug discovery and development. In industry, it is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. The molecular targets and pathways involved vary depending on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

  • 1-Azabicyclo[2.2.2]octane-2-carboxylic acid hydrochloride

  • 4-Pentylbicyclo[2.2.2]octane-1-carboxylic acid

  • 2-Azabicyclo[2.2.2]octan-3-one

Uniqueness: 3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride is unique due to its hydroxyl group and carboxylic acid functionality, which provide additional reactive sites compared to similar compounds. This makes it more versatile in chemical synthesis and biological applications.

Properties

IUPAC Name

3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3.ClH/c10-7(11)8(12)5-9-3-1-6(8)2-4-9;/h6,12H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPFPHSRWXMJQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(C(=O)O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98426-66-5
Record name 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
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